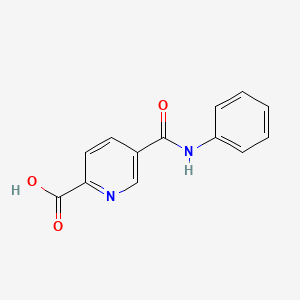
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride is a chemical compound with the molecular formula C11H19ClO and a molecular weight of 202.72 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
Preparation Methods
The preparation of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves several synthetic routes. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions . The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including synthetic elastomers and natural rubber.
Biology: The compound is used in studies related to cyclic oligomer formation in the copolymerization of isoprene with isobutylene.
Medicine: It is investigated for its potential use in drug synthesis and other pharmaceutical applications.
Industry: The compound is used in the production of polyesters and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves its reactivity with various molecular targets. It can act as an acylating agent, reacting with nucleophiles to form acylated products. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride can be compared with similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has similar structural features but different reactivity and applications.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H19ClO |
|---|---|
Molecular Weight |
202.72 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
NWMYDSUTPQWCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)


![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)


